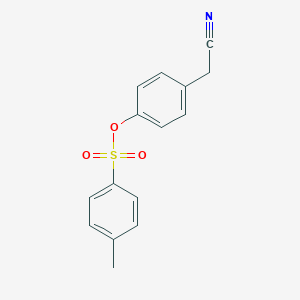

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

[4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-12-2-8-15(9-3-12)20(17,18)19-14-6-4-13(5-7-14)10-11-16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYACJSQRJBCQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379158 | |

| Record name | 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-39-4 | |

| Record name | 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate starting material for organic synthesis

An In-Depth Technical Guide to 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate: Synthesis, Properties, and Applications in Organic Synthesis

Abstract

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate, also commonly known as 4-(cyanomethyl)phenyl tosylate, is a bifunctional crystalline solid that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure incorporates two key reactive centers: a cyanomethyl group, amenable to a variety of chemical transformations, and a tosylate group, which functions as an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This combination makes the reagent a strategic building block for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, complete with detailed experimental protocols and mechanistic insights to support researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is a stable, solid compound, facilitating its handling, storage, and precise measurement for synthetic applications. Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | [4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate | [] |

| Synonyms | 4-(cyanomethyl)phenyl tosylate, 4-(4-Methylbenzenesulfonyloxy)phenylacetonitrile | [] |

| CAS Number | 175135-39-4 | [][2] |

| Molecular Formula | C₁₅H₁₃NO₃S | [2] |

| Molecular Weight | 287.33 g/mol | [2][3] |

| Appearance | Solid | [4] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC1=CC=C(CC#N)C=C1 | [2] |

| InChI Key | HYACJSQRJBCQDO-UHFFFAOYSA-N | [] |

Synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

The most direct and efficient synthesis of the title compound is achieved through the tosylation of 4-hydroxyphenylacetonitrile. This reaction involves the formation of a sulfonate ester by reacting the phenolic hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Synthetic Workflow and Mechanism

The causality behind this experimental design lies in the activation of the hydroxyl group. The base, typically a tertiary amine like triethylamine or pyridine, serves a dual purpose: it deprotonates the phenol to form a more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[5] Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve both the starting materials and the product.

The mechanism is a classic nucleophilic acyl substitution at the sulfur atom. The electron-rich phenoxide attacks the electrophilic sulfur center of the tosyl chloride, leading to the displacement of the chloride ion.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, designed for reproducibility and high yield based on established chemical principles.[5][6]

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetonitrile (5.00 g, 37.5 mmol, 1.0 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Base Addition: Slowly add triethylamine (Et₃N, 7.8 mL, 56.3 mmol, 1.5 eq.) to the cooled solution via syringe.

-

Reagent Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl, 8.59 g, 45.0 mmol, 1.2 eq.) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Once the reaction is complete, dilute the mixture with 100 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as a white or off-white crystalline solid.

Applications in Organic Synthesis

The utility of 4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate stems from its two distinct functional groups, which can be manipulated independently or used in concert to construct complex molecular architectures.

The Tosylate Group as a Versatile Leaving Group

Aryl tosylates are robust and highly effective leaving groups, making them valuable substrates in a range of transformations where the C-O bond is cleaved.

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than their alkyl counterparts, aryl tosylates can undergo SₙAr reactions with potent nucleophiles, particularly when the aromatic ring is activated with electron-withdrawing groups.

-

Cross-Coupling Reactions: This is a primary application area. Aryl tosylates are excellent alternatives to aryl halides in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of C-C, C-N, and C-O bonds, a cornerstone of modern drug discovery.[7] The use of tosylates can sometimes offer advantages in terms of cost, stability, and reactivity profile compared to triflates or halides.

Transformations of the Cyanomethyl Group

The cyanomethyl moiety (-CH₂CN) offers a rich field of chemical possibilities, providing a handle to introduce other critical functional groups.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-(carboxymethyl)phenol derivatives (after subsequent cleavage or transformation of the tosylate). This provides a route to important phenylacetic acid structures.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C or other reducing agents like LiAlH₄) can reduce the nitrile to a primary amine, yielding tyramine derivatives.[8] This transformation is fundamental in medicinal chemistry for accessing phenethylamine scaffolds.

-

Alpha-Carbon Chemistry: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a strong base to form a stabilized carbanion. This nucleophile can then be used in alkylation or acylation reactions to build complexity at the benzylic position.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol illustrates the use of the title compound as a substrate in a palladium-catalyzed C-N cross-coupling reaction.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (287 mg, 1.0 mmol, 1.0 eq.), the desired amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 eq.), and sodium tert-butoxide (NaOᵗBu, 135 mg, 1.4 mmol, 1.4 eq.).

-

Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 38 mg, 0.08 mmol, 8 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Then, add 5 mL of anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is synthesized from safety data sheets of structurally related compounds.[9][10][11]

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.[10][11]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[9][10]

-

Handling: Avoid formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.

-

First Aid:

-

In case of contact with eyes: Rinse cautiously with water for several minutes.

-

In case of contact with skin: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate stands out as a strategically important synthetic intermediate. Its appeal to researchers in organic and medicinal chemistry is rooted in its dual functionality: a stable yet reactive cyanomethyl group and a superb tosylate leaving group. This combination provides a reliable and versatile platform for constructing complex molecular frameworks through a wide array of modern synthetic methodologies, including powerful cross-coupling reactions. By understanding its synthesis, reactivity, and proper handling, scientists can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

-

Matrix Fine Chemicals. 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE | CAS 175135-39-4. Available at: [Link]

-

Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(10), 3467–3481. Available at: [Link]

-

PubChem. Cyano(phenyl)methyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Available at: [Link]

-

UofL. Safety Data Sheet for a related chemical. Available at: [Link]

-

Wikipedia. 4-Hydroxyphenylacetonitrile. Available at: [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

-

Mirjafary, Z., et al. (2008). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron Letters, 49(4), 727-730. Available at: [Link]

Sources

- 2. 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE | CAS 175135-39-4 [matrix-fine-chemicals.com]

- 3. Cyano(phenyl)methyl 4-methylbenzenesulfonate | C15H13NO3S | CID 285438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-cyanophenyl 4-methylbenzenesulfonate [sytracks.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

An in-depth guide to improving the yield of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate synthesis.

Welcome to the technical support guide for the synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this synthesis.

Reaction Overview & Mechanism

The synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is a standard O-tosylation reaction. It involves the reaction of 4-hydroxyphenylacetonitrile with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride, TsCl) in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of tosyl chloride. This process converts the hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] The stereochemistry of the alcohol's carbon is retained because the C-O bond is not broken during the reaction.[1][3]

Caption: General mechanism for the O-tosylation of a phenol.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue: Low or No Product Yield

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes?

A1: This is the most frequent issue and can be traced to several factors. A systematic approach is best for diagnosis.

-

Reagent Quality and Stoichiometry:

-

Tosyl Chloride Purity: Tosyl chloride is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, which is unreactive.[4] Always use freshly opened or properly stored TsCl. A quick check is to ensure it is a free-flowing solid, not clumpy.

-

Solvent Anhydrousness: Any moisture in the solvent can consume the tosyl chloride. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[4]

-

Stoichiometry: While a 1:1 stoichiometry is theoretical, it is common practice to use a slight excess of tosyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the starting phenol.

-

-

Inadequate Base Activity:

-

Base Choice: The base must be strong enough to scavenge the generated HCl but generally not so strong as to cause side reactions. Pyridine or triethylamine (Et₃N) are common choices.[5] For sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferred.

-

Base Quantity: At least one equivalent of the base is required. Often, using the base as the solvent (e.g., pyridine) or using a slight excess (1.5 equivalents) in another solvent can improve results.[6]

-

-

Suboptimal Reaction Temperature:

-

The reaction is typically initiated at 0 °C to control the initial exothermic reaction when adding tosyl chloride, and then allowed to warm to room temperature.[6] If the reaction is too cold, it may be too slow to go to completion within a reasonable timeframe. If no reaction is observed at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial, but this must be monitored carefully to avoid side reactions.[4]

-

Caption: Troubleshooting workflow for diagnosing low product yield.

Issue: Presence of Impurities and Side Reactions

Q2: My final product is contaminated with an unexpected byproduct that has a similar polarity. What could it be?

A2: There are two primary side reactions to consider in this synthesis: hydrolysis of the product and formation of a chloride byproduct.

-

Hydrolysis: Both the cyanomethyl group and the tosylate ester are susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.

-

Cyanomethyl Group Hydrolysis: Under basic conditions used in the workup, the nitrile (-C≡N) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).[7][8] This is particularly a risk if strong bases like NaOH are used for an extended period during extraction.

-

Tosylate Hydrolysis: The product itself can hydrolyze back to the starting phenol if exposed to water and strong base for prolonged periods, especially at elevated temperatures.

-

Prevention: Use mild basic conditions for workup (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure. Ensure all extractions are performed efficiently at room temperature or below.

-

-

Formation of 4-(Chloromethyl)phenylacetonitrile: In some cases, particularly with electron-withdrawing groups on the aromatic ring or when using certain bases/solvents (like DMF), the intermediate tosylate can be converted to the corresponding benzyl chloride.[5] The chloride anion (Cl⁻) generated from TsCl can act as a nucleophile, displacing the tosylate. While less common for this specific substrate compared to others, it is a possibility.

-

Prevention: Use a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) instead of DMF. Ensure the reaction temperature is not excessively high.

-

Q3: How can I prevent hydrolysis of the cyanomethyl group during the reaction and workup?

A3: The cyanomethyl group is generally stable under the anhydrous and mildly basic conditions of the tosylation reaction itself. The primary risk is during the aqueous workup.

-

Workup Protocol: After the reaction is complete, quench it by adding it to cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. Then, extract the product with an organic solvent like ethyl acetate or DCM.

-

Washing: Wash the organic layer sequentially with water, a mild base like saturated sodium bicarbonate solution (to remove any unreacted p-toluenesulfonic acid), and finally with brine. Perform these washes quickly and without vigorous, prolonged shaking.

-

Drying: Thoroughly dry the organic layer with an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating the solvent.

Optimizing Reaction Conditions

Q4: Which base and solvent combination is most effective for this synthesis?

A4: The choice of base and solvent is critical and interdependent. The goal is to maximize the rate of the desired O-tosylation while minimizing side reactions.

| Base | Typical Solvent | Advantages | Disadvantages |

| Pyridine | Pyridine, DCM, Chloroform | Acts as both base and catalyst. Generally provides good yields. | Can be difficult to remove completely. Can act as a nucleophile in some cases. |

| Triethylamine (Et₃N) | DCM, THF, Acetonitrile | Strong, non-nucleophilic base. Easy to remove due to lower boiling point. | Can form insoluble triethylammonium chloride salt, which may coat reagents. |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile, DMF | Inexpensive and mild. Good for large-scale reactions. Heterogeneous. | Slower reaction rates. Requires a polar aprotic solvent to be effective.[9] |

| Solvent | Dielectric Constant (Polarity) | Key Characteristics & Suitability |

| Dichloromethane (DCM) | 9.1 | Excellent solubility for reactants. Non-polar enough to minimize side reactions. Easy to remove. A very common and effective choice.[6] |

| Acetonitrile (MeCN) | 37.5 | Polar aprotic. Good at dissolving salts (like tosylates and base hydrochlorides). Can promote faster reaction rates.[10] |

| Tetrahydrofuran (THF) | 7.6 | Good general-purpose solvent. Less polar than DCM. Must be anhydrous as it can contain peroxides. |

| Pyridine | 12.4 | Can serve as both solvent and base. Drives the reaction effectively. |

Recommendation: For laboratory-scale synthesis, a combination of Triethylamine (1.5 eq.) in anhydrous Dichloromethane (DCM) at 0 °C to room temperature is a robust starting point. It offers a good balance of reaction rate, ease of handling, and high yield.[6]

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

This protocol is a reliable starting point for the synthesis.

Materials:

-

4-Hydroxyphenylacetonitrile (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxyphenylacetonitrile (1.0 eq.).

-

Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, quench the reaction by adding cold water (equal to the volume of DCM used).

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

-

If the solution is colored, a small amount of activated carbon can be added, and the hot solution is filtered through a short pad of celite.[11]

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

References

-

Gong, T., Huang, L., Liu, T., & Chen, J. (2021). Two Chromatography-Free and Eco-Friendly Protocols for Tosylation and Mesylation of Phenols. The Journal of Organic Chemistry, 86(22), 15914–15926. Available at: [Link]

-

Fazaeli, R., Aliyan, H., & Bordbar, M. (2006). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Canadian Journal of Chemistry, 84(6), 812-818. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Methyl (Z)-2-hydroxy-3-phenylacrylate. Organic Syntheses, 100, 418-431. Available at: [Link]

-

Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Consideration of selectivity in tosylation of alcohols in the absence of KOH. Journal of the Chinese Chemical Society, 54(4), 1031-1034. Available at: [Link]

-

Schibler, W., & Kaden, T. A. (1981). Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. Journal of the Chemical Society, Chemical Communications, (12), 603-604. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of Cyanomethyl p-toluenesulfonate. Available at: [Link]

-

Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

- Patel, H. V., Jani, R. J., & Thennati, R. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents. WO2004076409A2.

-

Luo, S., Zhang, J., Wang, J., & Li, B. (2009). 4-(4-Cyano-2-fluoro-phen-oxy)phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2011. Available at: [Link]

-

Sun, H., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7, 12513. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE. Available at: [Link]

-

Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Available at: [Link]

-

Pratt, D. A., DiLabio, G. A., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(3), 222-230. Available at: [Link]

-

Kaden, T. A., & Schibler, W. (1981). Cu2+ -promoted Hydrolysis of Cyanomethyl -substituted Tetra-azamacrocycles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

-

Chemistry Stack Exchange. (2021). Mechanism for hydrolysis of cyanohydrin. Available at: [Link]

-

Yerabolu, J. R., Liotta, C. L., & Krishnamurthy, R. (2017). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Chemistry, 23(36), 8756-8765. Available at: [Link]

-

University of Calgary. (n.d.). Chapter 8: Preparation and Reaction of Tosylates. Available at: [Link]

- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

-

Wang, H., et al. (2016). Influence of solvent on upgrading of phenolic compounds in pyrolysis bio-oil. RSC Advances, 6(81), 77800-77807. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Rhodium-Catalyzed Hydration of Nitriles into Amides. Organic Syntheses, 95, 244-257. Available at: [Link]

-

ResearchGate. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide. Available at: [Link]

-

Anwar, F., et al. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. International Journal of Food Properties, 16(2), 343-355. Available at: [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Available at: [Link]

-

Cai, L., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(11), 12828-12841. Available at: [Link]

-

Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. Available at: [Link]

-

Professor Dave Explains. (2020, October 1). Chapter 11 Part 3 Reactions of Tosylates [Video]. YouTube. Available at: [Link]

- Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of Crude 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Introduction: Navigating the Purification of a Key Synthetic Intermediate

Welcome to the technical support guide for the purification of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate. This tosylate is a valuable intermediate in organic synthesis, often used to introduce the 4-(cyanomethyl)phenyl moiety in the development of novel pharmaceutical and materials science compounds. The synthesis of this molecule, typically via the tosylation of 4-hydroxyphenylacetonitrile, often results in a crude product contaminated with unreacted starting materials, excess reagents, and various byproducts.[1][2]

Achieving high purity is critical for the success of subsequent synthetic steps. This guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights, troubleshooting advice, and detailed protocols to overcome common purification challenges. We will explore the causality behind experimental choices to empower you with a robust, adaptable purification strategy.

Compound Profile: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

A clear understanding of the target compound's properties is the foundation of any successful purification strategy.

| Property | Value | Source(s) |

| CAS Number | 175135-39-4 | [3][4] |

| Molecular Formula | C₁₅H₁₃NO₃S | [3] |

| Molecular Weight | 287.33 g/mol | [3][] |

| Appearance | Typically an off-white to beige crystalline solid. | |

| Predicted Boiling Point | ~476.2 °C | [6] |

| Predicted Density | ~1.27 g/cm³ | [6] |

| Polarity | Moderately polar, owing to the nitrile and sulfonate ester groups. | [7][8] |

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the most likely impurities in my crude product?

The impurity profile is largely dependent on the reaction conditions but typically includes:

-

Unreacted 4-hydroxyphenylacetonitrile: The starting alcohol.

-

Excess p-toluenesulfonyl chloride (TsCl): The tosylating agent.

-

p-Toluenesulfonic acid (TsOH): Formed from the hydrolysis of TsCl by trace water.

-

Base: Pyridine or triethylamine used to catalyze the reaction and neutralize the HCl byproduct.[9]

-

Byproducts: Potential for side-products depending on the specific reaction substrate and conditions.

Q2: Which primary purification technique should I choose: Recrystallization or Flash Column Chromatography?

The choice depends on the scale of your reaction and the nature of the impurities.

-

Recrystallization is ideal for large-scale purifications (>5 g) where the crude product is already relatively pure (>85%) and crystalline. It is often more economical and scalable.

-

Flash Column Chromatography is the method of choice for smaller scales, for purifying oils, or when impurities have very similar polarities to the product, making separation by recrystallization difficult.[10][11] It offers higher resolution but is more labor-intensive and requires more solvent.

Q3: How can I effectively remove unreacted p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic acid (TsOH) before my main purification step?

An initial aqueous workup is critical. After the reaction is complete, the mixture should be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with:

-

A dilute acid wash (e.g., 1M HCl) to remove basic catalysts like pyridine or triethylamine.

-

A dilute base wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like p-toluenesulfonic acid (TsOH) and unreacted TsCl (which will hydrolyze to TsOH).[12] Be cautious and vent the separatory funnel frequently, as this wash can generate CO₂ gas.[12]

-

A brine wash (saturated NaCl solution) to remove residual water from the organic layer before drying.

Q4: How do I monitor the purity of my fractions or final product?

Thin-Layer Chromatography (TLC) is the most common and effective method.[13] Use a silica gel plate and an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp (254 nm). The pure product should appear as a single spot with a consistent Rf value. This technique is also indispensable for developing the solvent system for column chromatography.[11] For final purity confirmation, techniques like ¹H NMR, ¹³C NMR, and melting point analysis are standard.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful but sometimes challenging technique. Here are solutions to common problems.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Compound "oils out" instead of forming crystals. | 1. The solution is cooling too quickly, causing the compound to crash out above its melting point. 2. The chosen solvent is too non-polar for the compound. 3. High concentration of impurities is depressing the melting point. | 1. Re-heat the solution to re-dissolve the oil. Add a small amount (5-10%) of additional hot solvent and allow it to cool much more slowly (e.g., insulate the flask).[14] 2. Add a co-solvent in which the compound is more soluble (the "soluble solvent") to the hot mixture until the oil redissolves, then cool slowly.[14] 3. Consider a preliminary charcoal treatment or an initial pass through a short silica plug to remove gross impurities. |

| No crystals form, even after extensive cooling. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is clean and lacks nucleation sites for crystal growth to begin. | 1. Boil off a portion of the solvent in a fume hood to concentrate the solution, then attempt to cool again.[15] 2. Try "scratching" the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a "seed crystal" (a tiny crystal of the pure compound) to induce crystallization.[15] |

| Crystals form too quickly and appear powdery or sandy. | 1. The solution was too concentrated. 2. The solution was cooled too rapidly (e.g., by placing directly in an ice bath). | 1. This indicates that the resulting crystals may have trapped impurities.[14] 2. Re-heat to dissolve the solid, add a small amount of extra solvent, and allow the flask to cool slowly to room temperature first, before moving to an ice bath, to promote the growth of larger, purer crystals.[14] |

| The recovered yield is very low. | 1. Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step. | 1. Concentrate the mother liquor (the leftover solvent after filtration) and cool it again to recover a second crop of crystals. Note that this second crop may be less pure. 2. Ensure the final cooling step is done in an ice-water bath for a sufficient amount of time to minimize solubility. 3. If performing hot filtration, use a pre-heated funnel and flask and keep the solution near its boiling point to prevent product loss. |

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography offers excellent separation but requires careful optimization.[11][16]

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor separation (overlapping spots/fractions). | 1. The eluent (solvent system) polarity is not optimal. 2. The column was overloaded with too much crude material. 3. The column was packed poorly, leading to channeling. | 1. The ideal Rf value for the target compound on a TLC plate is ~0.35.[17] If separation is poor, adjust the solvent ratio. A less polar eluent (e.g., more hexanes) will decrease the Rf of all compounds and may improve separation. 2. As a rule of thumb, use at least 30-50g of silica gel for every 1g of crude material.[17] 3. Ensure the silica gel is packed into a homogenous, bubble-free slurry and that the top surface is flat and undisturbed when adding the sample and eluent. |

| The compound is streaking on the TLC/column. | 1. The compound is highly polar and interacting strongly with the acidic silica gel. 2. The sample was loaded in a solvent that was too strong (too polar). | 1. Add a small amount (0.5-1%) of a polar modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent system. 2. Load the sample onto the column using a minimal amount of the eluent itself or a less polar solvent. Dry-loading the sample onto a small amount of silica is often the best approach. |

| The compound will not elute from the column. | 1. The eluent is not polar enough to move the compound. 2. The compound has decomposed on the acidic silica gel. | 1. Gradually increase the polarity of the eluent. For example, move from 4:1 Hex:EtOAc to 2:1, then 1:1. A small percentage of methanol can be added to highly polar eluents to move very polar compounds.[10] 2. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new decomposition spot appears. If it is unstable, consider using a different stationary phase like neutral alumina or deactivated silica gel.[16] |

Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your purification experiments.

SOP 1: Purification by Recrystallization

-

Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.[15] For this compound, an ethanol/water or isopropanol/water system is a promising start.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethanol) dropwise until the solid just dissolves at the boiling point.

-

Induce Cloudiness (for mixed solvents): If using a mixed solvent system, add the "insoluble" solvent (e.g., water) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a final drop or two of the hot soluble solvent to clear the solution again.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

SOP 2: Purification by Flash Column Chromatography

-

TLC Analysis: Develop a solvent system that provides good separation of your product from impurities and gives your product an Rf of approximately 0.3-0.4. A good starting point is a 3:1 mixture of hexanes and ethyl acetate.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles are trapped.[13]

-

Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

-

Elution: Carefully add the eluent to the top of the column and apply pressure to begin elution. Collect fractions in an ordered array of test tubes.

-

Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

-

Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

Visual Workflows and Decision Trees

General Purification Workflow

Caption: General workflow for the purification of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate.

Decision Tree for Optimizing Column Chromatography Eluent

Caption: Decision tree for selecting and optimizing the eluent for flash column chromatography.

References

-

Reddit. (2022). Chromatography to separate polar molecules? [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Column chromatography. [Online]. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]

-

Columbia University. (n.d.). Column chromatography. [Online]. Available at: [Link]

-

Tetrahedron Letters. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Online]. Available at: [Link]

-

University of Alberta. (n.d.). Column chromatography. [Online]. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Online]. Available at: [Link]

-

PubChem. (n.d.). Cyano(phenyl)methyl 4-methylbenzenesulfonate. [Online]. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online]. Available at: [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. [Online]. Available at: [Link]

- Google Patents. (2007). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. [Online].

- Unknown Source. (n.d.).

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Online]. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. [Online]. Available at: [Link]

-

Canadian Journal of Chemistry. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. [Online]. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online]. Available at: [Link]

-

The Journal of Organic Chemistry. (2023). Photocatalytic Reductive Desulfonation of Aryl Tosylates. [Online]. Available at: [Link]

-

PubChem. (n.d.). 4-Methylphenyl 4-methylbenzene-1-sulfonate. [Online]. Available at: [Link]

-

PubChem. (n.d.). [4-(Isocyanatomethyl)phenyl] methanesulfonate. [Online]. Available at: [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Online]. Available at: [Link]

-

ACS Publications. (2009). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of (hetero)arylsulfonate esters. [Online]. Available at: [Link]

-

Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. [Online]. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurjchem.com [eurjchem.com]

- 3. 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE | CAS 175135-39-4 [matrix-fine-chemicals.com]

- 4. 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE | 175135-39-4 [chemicalbook.com]

- 6. 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE | 175135-39-4 [amp.chemicalbook.com]

- 7. Cyano(phenyl)methyl 4-methylbenzenesulfonate | C15H13NO3S | CID 285438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 10. Column chromatography - Wikipedia [en.wikipedia.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Troubleshooting [chem.rochester.edu]

- 13. columbia.edu [columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 16. Purification [chem.rochester.edu]

- 17. web.uvic.ca [web.uvic.ca]

Technical Support Center: Troubleshooting Guide for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Compound Profile & Reactivity Overview[1][2]

Compound: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Common Name: 4-Cyanomethylphenyl tosylate

Structure:

This compound is a bifunctional building block. To successfully utilize it, researchers must navigate the tension between its two reactive centers:

-

The Aryl Tosylate (Electrophile): A pseudohalide motif intended for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Challenge: The C–O bond is strong, making oxidative addition slower than with aryl bromides or iodides.

-

The Cyanomethyl Group (Nucleophile/Acidic): The methylene protons (

to the nitrile) are acidic (

Diagnostic Troubleshooting (Q&A)

Category A: Cross-Coupling Failures (Suzuki-Miyaura)

Q1: The reaction shows <10% conversion. I am using Pd(PPh3)4 and Na2CO3, which works for my aryl bromides. Why is this failing?

A: Standard protocols for aryl halides rarely work for aryl tosylates due to the high energy barrier of oxidative addition into the C–O bond.

-

Root Cause: The phosphine ligands in Pd(PPh3)4 are not electron-rich or bulky enough to facilitate oxidative addition into the aryl tosylate.

-

Solution: Switch to a catalyst system specifically designed for unactivated aryl tosylates.

-

Ligand Recommendation: Use CM-Phos (specifically developed for aryl tosylates), XPhos , or BrettPhos . These electron-rich, bulky ligands accelerate oxidative addition.

-

Precatalyst: Use Pd(OAc)2 with the ligand (1:2 to 1:4 ratio) or a precatalyst like XPhos Pd G4 .

-

Q2: I see full consumption of the starting material, but the product is 4-hydroxybenzyl cyanide (phenol). What happened?

A: You are observing base-mediated hydrolysis of the sulfonate ester rather than the desired cross-coupling.

-

Root Cause: The base is too nucleophilic (e.g., NaOH, KOH) or the solvent contains excessive water, attacking the sulfur center.

-

Solution:

-

Change Base: Switch to K3PO4 (anhydrous) or Cs2CO3 . Avoid hydroxide bases.

-

Solvent Control: Use anhydrous solvents (Dioxane, Toluene, or t-Amyl alcohol). If water is needed for the boronic acid mechanism, limit it to a defined ratio (e.g., 10:1 Solvent:Water) and ensure the reaction temperature is not excessive (>100°C favors hydrolysis).

-

Q3: The reaction turns black immediately, and yield is low. Is the nitrile poisoning the catalyst?

A: Yes, nitriles can coordinate to Pd(0), displacing ligands and forming inactive "Pd-black" aggregates.

-

Root Cause: Lack of steric bulk on the ligand allows the linear nitrile nitrogen to bind to the metal center.

-

Solution: Use a bulky dialkylbiaryl phosphine ligand (e.g., XPhos or tBuXPhos ). The steric bulk of these ligands creates a "protective shell" around the Pd center, preventing the slim nitrile from coordinating while still allowing the oxidative addition of the tosylate.

Category B: Side Reactions (Alkylation/Condensation)

Q4: I observe a complex mixture of high-molecular-weight byproducts. Mass spec suggests dimerization.

A: The base is likely deprotonating the benzylic position (

-

Root Cause: Strong bases (like NaOtBu or KOtBu) will deprotonate the cyanomethyl group (

), generating a carbanion that attacks unreacted starting material (Thorpe-Ziegler reaction or SNAr-like attack). -

Solution: Use the mildest base possible that still activates your boronic acid. K3PO4 or K2CO3 are preferred. Avoid alkoxide bases.

Recommended Protocol: Suzuki Coupling of Aryl Tosylates

This protocol is optimized to balance the reactivity of the tosylate with the stability of the cyanomethyl group.

| Parameter | Recommendation | Rationale |

| Catalyst Loading | 1–3 mol% Pd | Sufficient for turnover without excessive metal waste. |

| Pd Source | Pd(OAc)2 or Pd2(dba)3 | Precursors that readily ligate with bulky phosphines. |

| Ligand | CM-Phos or XPhos | Critical: Required for oxidative addition into Ar-OTs. |

| Ligand:Pd Ratio | 2:1 to 4:1 | Excess ligand prevents Pd-black formation and nitrile poisoning. |

| Base | K3PO4 (3.0 equiv) | Mild enough to prevent deprotonation; strong enough for transmetallation. |

| Solvent | t-Butanol or t-Amyl alcohol | Promotes coupling of tosylates; less conducive to hydrolysis than DMF. |

| Temperature | 80–100 °C | Activation energy for Ar-OTs cleavage is high. |

Step-by-Step Procedure:

-

Charge a reaction vial with 4-(Cyanomethyl)phenyl tosylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and CM-Phos (4 mol%).

-

Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the active catalytic species.

-

Add Pd(OAc)2 (2 mol%) and anhydrous t-Butanol (0.2 M concentration) under Argon flow.

-

Note: If using a liquid base or different solvent, ensure it is degassed.

-

-

Seal the vial and heat to 90 °C for 12–24 hours.

-

Monitor by HPLC/UPLC. Look for the disappearance of the tosylate peak.

-

Workup: Dilute with EtOAc, wash with water (to remove salts and sulfonic acid byproducts), dry over MgSO4, and concentrate.

Mechanistic Failure Analysis (Visualization)

The following diagram illustrates the competing pathways that determine the success of your reaction.

Figure 1: Competing reaction pathways. Success requires a catalyst active enough for oxidative addition (Green path) while avoiding conditions that trigger hydrolysis (Red path) or deprotonation (Yellow path).

References

-

So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008).[1] Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.[1] The Journal of Organic Chemistry, 73(19), 7731–7734. Significance: Establishes CM-Phos as a premier ligand for aryl tosylate coupling.

-

Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010).[1] A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates.[1] The Journal of Organic Chemistry, 75(15), 5109–5112. Significance: Provides protocols for using trifluoroborates if boronic acids fail.[2]

-

Fleming, F. F., et al. (2011).[3] Metal-Catalyzed Cross-Coupling Reactions of Nitriles. Chemical Reviews. Significance: Discusses the compatibility of nitrile groups in transition metal catalysis.

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Significance: General troubleshooting for stoichiometry and base selection.

Sources

identifying impurities in 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate samples

Technical Support Center: Impurity Profiling & Troubleshooting Subject: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (CAS: 175135-39-4) Ticket ID: #TS-CYANO-TOS-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: Stability & Impurity Context

Welcome to the technical guide for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate . As an aryl sulfonate ester, this compound presents a distinct impurity profile compared to its alkyl sulfonate counterparts.

In drug development, the critical distinction lies in reactivity . Unlike alkyl tosylates (potent alkylating agents/genotoxins), this aryl tosylate is relatively stable toward nucleophilic attack at the carbon. However, it is susceptible to hydrolysis at the sulfur-oxygen bond under basic conditions, regenerating the starting phenol and sulfonic acid.

Your impurity control strategy must focus on three vectors:

-

Hydrolytic Degradation: Artifacts generated during analysis or storage.

-

Precursor Carryover: 4-Hydroxybenzyl cyanide and

-Toluenesulfonyl chloride ( -

Process-Induced Genotoxins: The formation of alkyl tosylates if alcohols are used in the presence of residual

-TsCl.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Question: "I am seeing a broad 'hump' or ghost peaks eluting before my main peak, and the area count decreases with repeated injections from the same vial. Is my column failing?"

Diagnosis:

This is likely on-column hydrolysis , not column failure. Aryl tosylates are labile in basic media. If your mobile phase pH is

Troubleshooting Protocol:

-

Mobile Phase pH: Ensure your aqueous mobile phase is acidified (Formic acid or TFA, pH

). Neutral or basic pH accelerates hydrolysis to 4-hydroxybenzyl cyanide (Phenol) and -

Diluent Check: Switch from Methanol (nucleophilic) to Acetonitrile (non-nucleophilic) or pure DMSO. If using water in the diluent, keep it acidic.

-

Gradient Optimization: The starting material (Phenol) is significantly more polar than the Tosylate. Use a gradient starting at low organic % to capture the phenol and acid, ramping high to elute the neutral tosylate.

Visual Workflow: HPLC Method Optimization

Caption: Decision tree for resolving on-column hydrolysis and solvent-interaction artifacts in aryl tosylate analysis.

Module 2: Spectroscopic Identification (NMR/MS)

User Question: "I have a small impurity peak in HPLC (RRT ~0.4). How do I distinguish if it is the starting phenol or the sulfonic acid using NMR? The aromatic regions overlap."

Diagnosis:

The starting material, 4-hydroxybenzyl cyanide , and the byproduct

Identification Guide:

| Analyte | Key | Multiplicity | Approx. Shift ( |

| Main Compound (Tosylate) | Tosyl Methyl ( | Singlet | 2.42 ppm |

| Cyanomethyl ( | Singlet | 4.10 ppm | |

| Impurity A (Phenol Precursor) | Hydroxyl ( | Broad Singlet | 9.60 ppm (exchangeable) |

| Cyanomethyl ( | Singlet | 3.90 ppm (Shielded vs. Product) | |

| Impurity B ( | Acidic Proton ( | Broad | >10 ppm (Very broad) |

| Tosyl Methyl ( | Singlet | 2.29 ppm |

Mass Spectrometry Alert: In LC-MS (ESI+), aryl tosylates often form strong adducts.

-

Target Mass: 287.33 Da

-

Observed Species: Expect

(305 m/z) or -

Warning: If you see a peak at 134 m/z (negative mode) or 173 m/z (positive mode), this indicates the

-TsOH impurity or in-source fragmentation, not the parent molecule.

Module 3: Genotoxic Impurity Risk (ICH M7)[1]

User Question: "Since this is a tosylate, do I need to treat it as a Class 1 mutagenic impurity like Methyl Tosylate?"

Regulatory Insight: No. You must distinguish between Alkyl and Aryl sulfonates.[1]

-

Alkyl Tosylates (MeOTs, EtOTs): Highly reactive DNA alkylating agents. Class 1 (Known Mutagens).

-

Aryl Tosylates (Your Compound): The sulfonate is attached to a phenyl ring. Nucleophilic attack at the aromatic carbon is energetically unfavorable. These are generally Class 5 (Non-mutagenic) unless specific data proves otherwise.

The Real Risk (Process-Dependent):

The danger lies in the synthesis process . If you used

Risk Control Strategy:

-

Avoid Alcohols: Use water or aqueous base for quenching to hydrolyze excess

-TsCl to -

Monitor Reagents: Validate the clearance of

-TsCl (starting material).

Visual Workflow: Genotoxicity Origin

Caption: Pathway analysis distinguishing the safe formation of Aryl Tosylates vs. the risk of generating Alkyl Tosylate impurities.

Module 4: Reference Data

Table 1: HPLC Relative Retention Times (RRT)

Based on C18 Column, Water/Acetonitrile Gradient (Acidic).

| Compound | Classification | Est.[2][3][4] RRT (Main = 1.00) | Detection |

| Hydrolysis Product | 0.15 - 0.25 | UV 220nm | |

| 4-Hydroxybenzyl cyanide | Starting Material | 0.40 - 0.50 | UV 220/254nm |

| 4-(Cyanomethyl)phenyl Tosylate | Target | 1.00 | UV 254nm |

| Residual Reagent | 1.20 - 1.30 | UV 220nm |

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[2] Link

-

Guglielmi, P., et al. (2016). Synthesis and biological evaluation of novel 4-cyanomethylphenyl arylsulfonates. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[5] Wiley. (Chapter on Sulfonate Esters). Link

-

Snodin, D. J. (2010). Residues of mutagenic alkyl sulfonates in active pharmaceutical ingredients: can the risk be controlled by physicochemical properties? Organic Process Research & Development. Link

Sources

- 1. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 2. asianjpr.com [asianjpr.com]

- 3. Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Catalyst Deactivation in Reactions with 4-(Cyanomethyl)phenyl Tosylate

[1]

Current Status: Online Role: Senior Application Scientist Ticket ID: #NITRILE-OTs-001 Subject: Troubleshooting catalyst death and low yields in cross-couplings of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate.

System Diagnostics: The "Dual-Threat" Substrate

Welcome to the technical support center. You are likely encountering issues coupling 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (henceforth Substrate-A ).

This molecule presents a unique "Dual-Threat" to Palladium (Pd) catalysis that standard screening kits often miss:

-

The Activation Barrier (The Tosylate): Unlike aryl halides (I, Br, Cl), the tosylate group (

) is a pseudohalide with a high barrier to oxidative addition. It requires electron-rich, bulky ligands to react.[1] -

The Deactivation Trap (The Cyanomethyl Group): The para-cyanomethyl group (

) acts as a catalyst poison via two distinct mechanisms:- -Coordination: The nitrile nitrogen binds tightly to the electrophilic Pd(II) center, displacing the phosphine ligand and shutting down the catalytic cycle (Nitrile Poisoning).

-

-Deprotonation: The benzylic protons (

Visualization: The Deactivation Landscape

The following diagram illustrates the competing pathways occurring in your reaction flask. Your goal is to navigate from Start to Product without falling into the red "Dead End" nodes.

Caption: Figure 1. Kinetic competition between productive oxidative addition (green path) and nitrile-mediated deactivation pathways (red paths).[1]

Troubleshooting Guides (Q&A)

Issue 1: "The reaction stalls at <10% conversion. The catalyst seems dead immediately."

Diagnosis: Nitrile Poisoning. The nitrile group on your substrate is outcompeting your phosphine ligand for the Palladium center. This is common when using standard ligands (PPh3, dppf) which bind weaker than the nitrile in this specific electronic environment.

Solution:

-

Switch to Buchwald Ligands: You must use bulky, electron-rich biaryl phosphine ligands.[1] These create a steric environment that physically blocks the linear nitrile from coordinating while facilitating the oxidative addition of the tosylate.

-

The "Lewis Acid Decoy" Protocol: Add a stoichiometric Lewis acid (like

or

Issue 2: "The reaction mixture turned black/tarry, and I see many unidentifiable spots on TLC."

Diagnosis: Base-Induced Decomposition (The Benzylic Trap).[1]

You likely used a base that is too strong (e.g.,

Solution:

-

Downgrade Base Strength: Switch to

(anhydrous or monohydrate). It is basic enough to activate the boronic acid but generally too weak to rapidly deprotonate the cyanomethyl group in non-polar solvents. -

Solvent Switch: Avoid polar aprotic solvents like DMF or DMSO if possible, as they enhance the basicity of the base. Use 1,4-Dioxane or Toluene/Water biphasic systems.[1]

Issue 3: "I see starting material, but the Tosylate is hydrolyzing to the Phenol."

Diagnosis: Hydrolytic Instability.

Tosylates are leaving groups. In the presence of water and heat (standard Suzuki conditions), they can hydrolyze back to the phenol (

Solution:

-

Strict Anhydrous Conditions: Use anhydrous 1,4-dioxane and anhydrous

.[1] -

Pre-catalyst Activation: Do not mix the catalyst and substrate in water. If water is required for the boronic acid activation, add it last or use a minimal amount (e.g., 10:1 solvent:water ratio).

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for Substrate-A

Use this as your baseline experiment.

| Component | Equivalents | Notes |

| Substrate-A | 1.0 equiv | Limiting reagent |

| Boronic Acid | 1.5 equiv | Excess to account for protodeboronation |

| Catalyst | 2-4 mol% | Pd-CM-Phos-G3 or Pd(OAc)2 + CM-Phos (1:[1]2) |

| Base | 3.0 equiv | |

| Solvent | 0.2 M | 1,4-Dioxane (Anhydrous) |

| Temperature | 80-100 °C | Do not exceed 110 °C |

Step-by-Step:

-

Charge a reaction vial with Substrate-A, Boronic Acid,

, and the Pd-precatalyst.[1] -

Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills electron-rich phosphines).[1]

-

Add anhydrous 1,4-dioxane via syringe.[1]

-

Heat to 80 °C. Monitor by HPLC/UPLC every 2 hours.

-

Checkpoint: If conversion stops at 50%, add 1 mol% more catalyst.

-

Protocol B: The "Lewis Acid Rescue" (For Stubborn Nitriles)

Use this if Protocol A fails due to nitrile poisoning (no conversion).

Modification:

Add 0.5 - 1.0 equiv of

-

Logic: Zinc binds the nitrile (

), preventing it from binding to Palladium.[1] -

Warning: Ensure your base amount is increased by 1.0 equiv to account for Zinc buffering.

Decision Logic for Optimization

Use this flowchart to guide your next experiment based on today's results.

Caption: Figure 2. Decision matrix for iterative reaction optimization based on crude analysis.

References

-

So, C. M., et al. (2008). "Palladium-catalyzed Suzuki–Miyaura coupling of aryl mesylates and tosylates."[1][2][3] Journal of Organic Chemistry.

-

Devos, D., et al. (2019).[4] "Double metal cyanides as heterogeneous Lewis acid catalysts for nitrile synthesis." Chemical Communications.

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa of Phenylacetonitrile ~21.9).

-

Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates and Tosylates." Organic Syntheses.

scale-up challenges for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate production

Technical Support Center: Scale-Up Guide for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Emergency & Quick Reference

Product Identity:

-

Chemical Name: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate[1][]

-

CAS: 175135-39-4[1]

-

Common Name: 4-Cyanomethylphenyl tosylate

-

Molecular Formula: C₁₅H₁₃NO₃S (MW: 287.33 g/mol )[1]

Critical Safety Notice (HSE):

-

Cyanide Moiety: While the nitrile group is covalently bonded, thermal decomposition or exposure to strong acids/oxidizers can release toxic species. Maintain reactor temperature < 60°C.

-

Sensitizer Warning: The reagent p-Toluenesulfonyl chloride (TsCl) is a potent sensitizer and lachrymator. Ensure high-containment handling (OEL < 5 mg/m³).

-

Exotherm: The sulfonylation reaction is exothermic. On scales >100g, controlled addition is mandatory to prevent thermal runaway.

Core Directive: The Scale-Up Challenge

Scaling up the tosylation of 4-hydroxybenzyl cyanide presents a unique dichotomy: the reaction is kinetically simple but thermodynamically unforgiving. The primary failure modes at scale are not conversion, but impurity profile (hydrolysis) and physical isolation (oiling out) .

Traditional lab-scale methods often use pyridine as both solvent and base. Do not use this for scale-up. Pyridine is difficult to remove (requiring multiple acid washes), environmentally hazardous, and can lead to emulsion formation during extraction.

Recommended Scale-Up Route: Biphasic Schotten-Baumann conditions or Inorganic Base/Green Solvent systems.

Validated Experimental Protocol (Scale-Up Ready)

Methodology: Biphasic Tosylation (DCM-Free, Pyridine-Free) Rationale: Uses inorganic base to drive the reaction and neutralize HCl, allowing for easy aqueous workup.

Step-by-Step Workflow

-

Reactor Setup: Charge 4-Hydroxybenzyl cyanide (1.0 equiv) and 2-MeTHF (or Ethyl Acetate, 10 vol) into the reactor.

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv, granular, -325 mesh). Note: Granular size affects agitation; fine powder reacts faster but may clump.

-

Temperature Control: Cool the slurry to 0–5°C .

-

Reagent Addition: Dissolve p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) in minimal 2-MeTHF. Add this solution dropwise over 60 minutes.

-

Critical Control Point: Maintain internal temperature < 10°C. Higher temperatures accelerate TsCl hydrolysis over phenol tosylation.

-

-

Reaction: Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting phenol).

-

Quench & Workup:

-

Add Water (10 vol) and stir for 30 mins to dissolve salts.

-

Separate phases.[3] Wash organic layer with 1M NaOH (cold, rapid wash) to remove unreacted phenol and TsOH.

-

Wash with Brine . Dry over Na₂SO₄ (or azeotropic dry for large scale).

-

-

Crystallization: Swap solvent to Heptane/IPA or Heptane/EtOAc . Cool to 0°C to crystallize.

Process Visualization

Caption: Optimized biphasic workflow for 4-Cyanomethylphenyl tosylate synthesis minimizing hydrolysis risks.

Troubleshooting & FAQs

Q1: The reaction stalls at 90% conversion. Adding more TsCl doesn't help. Why?

Diagnosis: Water contamination. Explanation: TsCl hydrolyzes to p-toluenesulfonic acid (TsOH) faster than it reacts with the phenol if water is present. TsOH then neutralizes your base (K₂CO₃), stopping the reaction. Fix:

-

Check solvent water content (KF titration). It must be < 0.05%.

-

Add an extra 0.5 equiv of K₂CO₃ before adding more TsCl.

Q2: The product is isolating as a sticky oil, not a solid.

Diagnosis: Impurity depression or "Oiling Out." Explanation: Residual solvent (especially DCM or Toluene) or high levels of impurities (bis-sulfonates or unreacted phenol) prevent crystal lattice formation. Fix:

-

Solvent Swap: Ensure complete removal of the reaction solvent. Swap to Isopropanol (IPA) at 50°C, then slowly add Heptane until cloudy.

-

Seeding: Add seed crystals (0.1 wt%) at the cloud point.

-

Temperature: Cool slowly (5°C/hour). Crash cooling traps impurities and oil.

Q3: Can I use Sodium Hydride (NaH) to speed this up?

Response: NOT RECOMMENDED for scale-up. Reasoning: While NaH is fast, it generates Hydrogen gas (explosion hazard) and is extremely moisture sensitive. On a kilo-scale, the off-gassing management is expensive. Carbonate bases (K₂CO₃, Cs₂CO₃) or tertiary amines (TEA, DIPEA) are safer and sufficient for phenolic tosylation.

Q4: My final product has a pink/red discoloration.

Diagnosis: Oxidation of phenolic impurities. Explanation: Trace unreacted 4-hydroxybenzyl cyanide can oxidize to quinone-like species under basic conditions, causing color. Fix:

-

NaOH Wash: Ensure the 1M NaOH wash in the workup is thorough; this deprotonates and removes the unreacted phenol into the aqueous layer.

-

Charcoal: Treat the organic layer with activated carbon (e.g., Darco G-60) before crystallization.

Data & Specifications

Table 1: Solvent Selection for Scale-Up

| Solvent | Scale-Up Suitability | Pros | Cons |

| Dichloromethane (DCM) | Low | High solubility | Environmental restrictions, low boiling point (pressurization risk). |

| Pyridine | Critical Fail | Good solvent/base | Toxic, difficult workup, forms emulsions. |

| 2-MeTHF | High | Green, separates well from water | Higher cost, peroxide formation (requires stabilizers). |

| Ethyl Acetate | Medium | Cheap, green | Can hydrolyze at high pH; strictly control base contact time. |

| Acetone | Medium | Good solubility | Miscible with water (hard workup), requires evaporation before extraction. |

Table 2: Impurity Limits (Target)

| Impurity | Source | Limit (Area %) | Control Strategy |

| 4-Hydroxybenzyl cyanide | Starting Material | < 0.5% | Ensure >1.1 eq TsCl; NaOH wash. |

| TsCl | Reagent Excess | < 0.1% | Hydrolysis during quench; recrystallization. |

| TsOH | Hydrolysis Byproduct | < 0.5% | Water washes (highly water soluble). |

| 4-Hydroxybenzoic acid | Nitrile Hydrolysis | < 0.1% | Keep pH < 11; Keep Temp < 40°C. |

References

-

Synthesis of 4-Hydroxybenzyl Cyanide (Precursor)

-

ChemicalBook. "4-Hydroxybenzyl cyanide synthesis from 2-(4-methoxyphenyl)acetonitrile." Available at:

-

-

General Phenol Tosylation Scale-Up

-

Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)."[4] Available at:

-

-

Green Chemistry in Tosylation

-

Journal of Chemistry Letters.[4] "Exploring Controlled Synthesis for Green Production of Mono-tosylates." Available at:

-

-

Crystallographic Data & Structure

-

Reagent Safety (TsCl)

Sources

- 1. 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE | CAS 175135-39-4 [matrix-fine-chemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jchemlett.com [jchemlett.com]

- 5. 4-(4-Cyano-2-fluoro-phen-oxy)phenyl 4-methyl-benzene-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-甲苯磺酰氰 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

Validation & Comparative

A Comparative Guide to the Analytical Validation of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and quality is paramount for the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methods for the validation of this compound, offering insights into the rationale behind experimental choices and presenting supporting data. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3][4][5][6][7]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][6] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[8] For 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate, with the molecular formula C15H13NO3S and a molecular weight of 287.33 g/mol , a multi-faceted analytical approach is often necessary to fully characterize the substance and its potential impurities.[9]

This guide will delve into the practical application and comparison of several key analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for purity and impurity profiling.

-

Gas Chromatography (GC): Particularly useful for the analysis of residual solvents and volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification.

-

Mass Spectrometry (MS): Essential for molecular weight determination and impurity identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Analysis

HPLC is the most widely used technique for assessing the purity of non-volatile and thermally labile compounds like 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate. A well-developed and validated HPLC method can separate the main compound from its process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a typical reversed-phase HPLC method suitable for the analysis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate.

1. Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point, offering good retention and resolution for aromatic compounds.[10][11][12]

2. Mobile Phase Preparation:

-

Mobile Phase A: A buffered aqueous solution, such as 0.01 M phosphate buffer at pH 3.0, helps to ensure consistent peak shapes and retention times.

-

Mobile Phase B: Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-